N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-15(22)21-17-16(11-6-4-3-5-7-11)13-10-12(19)8-9-14(13)20-18(17)23/h3-10H,2H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPSLKYSXMDIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide typically involves the reaction of 6-bromo-2-oxo-4-phenylquinoline with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound shares a propanamide-linked quinoline core with several analogs, but its substitution pattern distinguishes it from others:
Key Observations :
- Halogen Effects : The bromine in the target compound may enhance hydrophobic interactions compared to fluorine in ’s compound, which could improve target binding but reduce solubility .
- Core Heterocycles: Quinoline derivatives (e.g., ) often exhibit stronger π-π stacking with aromatic residues in enzymes compared to pyridine or indolinone analogs .
- Side Chain Diversity : Propanamide-linked compounds with bulkier groups (e.g., tert-butyl in X2705) show enhanced steric complementarity in enzyme active sites, as seen in SARS-CoV-2 Mpro inhibition .
Physical Properties
- Melting Points: highlights that structural modifications (e.g., nitrophenyl groups) significantly alter melting points due to changes in crystallinity and hydrogen bonding . The bromo and phenyl groups in the target compound likely increase its melting point compared to non-halogenated analogs.
- Solubility : The bromine atom may reduce aqueous solubility compared to fluorine-containing analogs (e.g., ) due to increased hydrophobicity .
Hydrogen Bonding and Crystal Packing
- Graph Set Analysis: emphasizes hydrogen bonding’s role in crystal packing. The target compound’s quinoline N-H and carbonyl groups may form R₂²(8) motifs, stabilizing the crystal lattice more effectively than triazole or pyrazole analogs .
Biological Activity
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties:
this compound is characterized by its quinoline backbone, which is known for various pharmacological properties. The compound's molecular formula is , and it possesses a unique substitution pattern that enhances its biological activity.
Synthesis:
The synthesis typically involves the reaction of 6-bromo-2-oxo-4-phenylquinoline with propanoyl chloride in the presence of a base like triethylamine, under reflux conditions in an organic solvent such as dichloromethane. This method can be scaled for industrial applications to optimize yield and purity .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Minimum Inhibitory Concentration (MIC) Values:
A study reported MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, indicating potent antibacterial activity . The compound's mechanism involves inhibiting bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0195 |
Anticancer Activity
The compound also shows promising anticancer activity, with studies indicating its ability to induce apoptosis in cancer cells. It interferes with cell division processes, making it a candidate for further development as an anticancer agent.
Mechanism of Action:
The anticancer effects are attributed to the compound's ability to disrupt microtubule dynamics and induce cell cycle arrest, particularly in human tumor cell lines such as HeLa and HCT116 .
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values among tested derivatives, underscoring its potential as a lead compound for developing new antibiotics . -
Anticancer Research:
In an investigation into the anticancer properties of quinoline derivatives, this compound was shown to inhibit tumor growth in xenograft models, demonstrating significant reductions in tumor size compared to controls .
Q & A
Q. What are the standard synthetic protocols for preparing N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide?
The synthesis typically involves acylation of the quinoline scaffold. For example, reacting 6-bromo-2-oxo-4-phenyl-1H-quinolin-3-amine with propanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification via column chromatography and characterization by / NMR and high-resolution mass spectrometry (HRMS) are critical for validation .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization from a solvent like ethanol or DCM/hexane mixtures yields suitable crystals. Data collection using a Bruker SMART CCD diffractometer (e.g., Mo-Kα radiation, φ/ω scans) followed by refinement via SHELXL (for small-molecule structures) ensures precise determination of bond lengths, angles, and intermolecular interactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : and NMR confirm proton environments and carbon connectivity.
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm).
- UV-Vis : Monitors electronic transitions in the quinoline core.
- HRMS : Validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during refinement?
For disordered regions, split-atom models in SHELXL with occupancy refinement are used. Twinning can be addressed with the TWIN/BASF commands in SHELXL. Validation tools like PLATON or checkCIF identify outliers in geometric parameters, ensuring structural reliability .
Q. What strategies optimize hydrogen-bonding networks in co-crystals or polymorphs of this compound?
Graph set analysis (as per Etter’s rules) categorizes hydrogen-bond motifs (e.g., rings). Co-crystallization with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) can stabilize specific packing arrangements. Hirshfeld surface analysis quantifies intermolecular interactions .
Q. How are biological activities (e.g., enzyme inhibition) evaluated methodologically?
- In vitro assays : Measure IC values against target enzymes (e.g., PARP1 inhibition via fluorescence-based NAD depletion assays).
- Docking studies : Use software like AutoDock Vina to predict binding modes in the active site.
- Structure-activity relationships (SAR) : Modify the bromo, phenyl, or propanamide groups to assess functional group contributions .
Q. What computational methods predict thermodynamic stability and reactivity?
- DFT calculations : Gaussian or ORCA software computes HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices.
- Molecular dynamics (MD) : Simulates solvation effects (e.g., in DMSO/water) using AMBER or GROMACS.
- ADMET prediction : SwissADME or pkCSM models assess drug-likeness and toxicity .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational bond lengths in the quinoline core?
Discrepancies often arise from crystal packing forces or solvent effects. Compare gas-phase DFT geometries with SCXRD data. Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology at bond critical points .
Q. Why might biological activity vary across structurally similar analogs?
Subtle differences (e.g., bromine position, amide conformation) alter steric/electronic profiles. Perform 3D-QSAR studies (CoMFA/CoMSIA) to map pharmacophore requirements. Validate via mutagenesis or crystallography of target-ligand complexes .
Methodological Tables
Table 1. Key Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 7.147, 12.501, 13.094 |
| (°) | 118.506, 99.047, 93.074 |
| (Å) | 1004.0 |
| -factor | <0.05 |
| Data from analogous quinoline derivatives . |
Table 2. Synthetic Yield Optimization
| Base Used | Solvent | Yield (%) |
|---|---|---|
| Triethylamine | DCM | 78 |
| DBU | THF | 65 |
| Pyridine | Acetonitrile | 52 |
| Optimized conditions prioritize triethylamine/DCM for scalability . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
